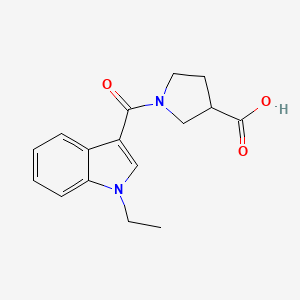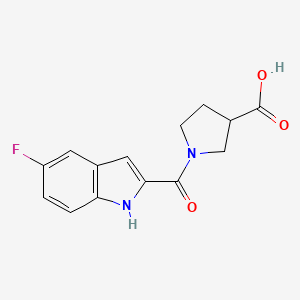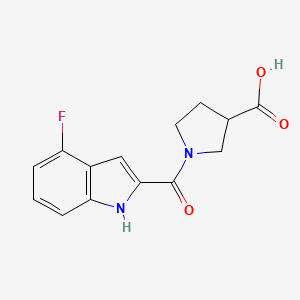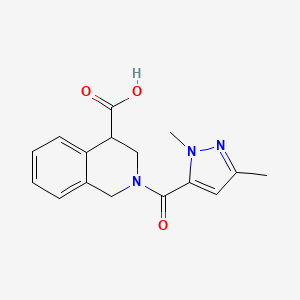![molecular formula C20H20N2O5 B6664688 2-[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664688.png)
2-[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrrolidine ring, and an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the furan-2-ylmethyl precursor, which undergoes a series of reactions including acylation, cyclization, and condensation to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: Known for its use in bio-based polymers.
Furan-2-carboxylic acid: A simpler furan derivative with various applications in organic synthesis.
Isoquinoline derivatives: A class of compounds with diverse pharmacological activities.
Uniqueness
2-[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is unique due to its combination of multiple functional groups and rings, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-18-8-14(10-21(18)11-15-5-3-7-27-15)19(24)22-9-13-4-1-2-6-16(13)17(12-22)20(25)26/h1-7,14,17H,8-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWIDPHGTURHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)N3CC(C4=CC=CC=C4C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(2-Oxa-7-azaspiro[4.4]nonan-7-yl)-2-oxoethyl]benzoic acid](/img/structure/B6664610.png)
![3-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid](/img/structure/B6664616.png)
![2-[2,6-Dimethyl-4-(2-oxa-7-azaspiro[4.4]nonane-7-carbonyl)phenoxy]acetic acid](/img/structure/B6664624.png)
![2-[3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664630.png)
![2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664635.png)
![3-[2-[(1-Cyclopropylcyclopropyl)methylamino]-2-oxoethyl]benzoic acid](/img/structure/B6664637.png)


![2-[(2-Chloro-5-phenylbenzoyl)amino]-4-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B6664659.png)

![2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664676.png)
![2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664689.png)

![2-[2-chloro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664711.png)
